Home > Products > Screening Compounds P12992 > 5-Methyl-6-(trifluoromethyl)pyridin-3-amine
5-Methyl-6-(trifluoromethyl)pyridin-3-amine - 941606-50-4

5-Methyl-6-(trifluoromethyl)pyridin-3-amine

Catalog Number: EVT-1812476
CAS Number: 941606-50-4
Molecular Formula: C7H7F3N2
Molecular Weight: 176.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

While the compound itself doesn't possess inherent biological activity, its value lies in its ability to be incorporated into larger molecules that exhibit desired biological properties. []

Pexidartinib

  • Compound Description: Pexidartinib is a tyrosine kinase inhibitor that acts by selectively inhibiting colony stimulating factor 1 receptor (CSF1R). It is used to treat adults with tenosynovial giant cell tumor (TGCT) associated with severe morbidity or affecting areas where surgical resection is not feasible. []
  • Relevance: Pexidartinib, in its dihydrochloride salt dihydrate form, shares the core structure of a substituted pyridine ring with 5-methyl-6-(trifluoromethyl)pyridin-3-amine. The key difference is the presence of a 5-chloropyrrolo[2,3-b]pyridin-3-yl)methyl substituent at the 3-amino position and an additional pyridine ring linked through a methylene group at the 2-position in pexidartinib. []
  • Compound Description: This compound is a synthesized organic molecule characterized by X-ray crystallography. It forms dimers via C–H···O interactions, and these dimers further connect with other dimers through weak interactions, resulting in a four-molecular crystal packing arrangement. []
  • Relevance: This molecule contains a 6-(trifluoromethyl)pyridin-3-yl moiety linked to a phenoxy group, making it structurally related to 5-Methyl-6-(trifluoromethyl)pyridin-3-amine. The primary differences are the absence of the 5-methyl group and the presence of a complex substituent at the 3-position of the pyridine ring in the related compound. []

(4-{4-[4-Methyl-6-(6-trifluoromethyl-pyridin-3-ylamino)pyridazin-3-yl]-phenyl}-cyclohexyl)-acetic acid

  • Compound Description: This compound and its pharmaceutically acceptable salts are described in a patent related to DGAT1 activity. []
  • Relevance: The compound features a 6-(trifluoromethyl)pyridin-3-ylamino group connected to a pyridazine ring, making it structurally similar to 5-Methyl-6-(trifluoromethyl)pyridin-3-amine. Notably, the related compound lacks the 5-methyl substituent on the pyridine ring, and the 3-amino group is part of a larger pyridazinyl substituent. []
  • Compound Description: ELND006 is a metabolically stable γ-secretase inhibitor that selectively inhibits Aβ generation over Notch. It has demonstrated promising results in preclinical studies and has been investigated in human clinical trials. []
  • Relevance: While ELND006 does not share the core pyridine structure of 5-methyl-6-(trifluoromethyl)pyridin-3-amine, both compounds belong to the class of trifluoromethyl-substituted aromatic amines, a characteristic relevant to their potential biological activities. []

(R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline (ELND007)

  • Compound Description: Similar to ELND006, ELND007 is another metabolically stable γ-secretase inhibitor with selectivity for Aβ generation over Notch. It has also undergone preclinical evaluation and human clinical trials. []

(4-{4-[5-(6-Trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid sodium salt

  • Compound Description: This compound is a DGAT1 inhibitor, and its novel crystalline form is the subject of a patent, specifically focused on its potential in treating DGAT1 activity-related conditions or diseases. []
  • Relevance: This compound incorporates a 6-(trifluoromethyl)pyridin-3-ylamino group linked to another pyridine ring. This structural feature links it to 5-Methyl-6-(trifluoromethyl)pyridin-3-amine. The related compound differs by the absence of the 5-methyl group on the trifluoromethyl-substituted pyridine and the presence of a complex substituent involving an additional pyridine ring at the 3-amino position. []
  • Compound Description: This series of compounds were synthesized and evaluated for their antibacterial activity. []
  • Relevance: While not containing the 5-methyl-6-(trifluoromethyl)pyridin-3-amine core, this series incorporates a similar 6-(2,2,2-trifluoroethoxy)pyridin-3-yl motif, highlighting the significance of fluorinated alkoxy substituents on the pyridine ring in the context of potential biological activities. []

4-(2-(((6-(Trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound is notable for exhibiting a C-F···π interaction in its crystal structure, where the lone pair of a fluorine atom interacts with the π-system of a pyridinyl ring. []
  • Relevance: This compound contains a 6-(trifluoromethyl)pyridin-2-yl moiety connected to an oxymethylene linker, making it structurally related to 5-Methyl-6-(trifluoromethyl)pyridin-3-amine despite the different position of the trifluoromethyl group on the pyridine ring. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent P2X7 antagonist with promising characteristics like high oral bioavailability and a favorable safety profile in preclinical studies. It has been explored as a potential therapeutic for its analgesic properties. []
  • Relevance: While lacking the core structure of 5-methyl-6-(trifluoromethyl)pyridin-3-amine, JNJ 54166060 belongs to the same broad category of trifluoromethyl-substituted aromatic compounds, highlighting the prevalence and potential pharmacological relevance of this structural motif. []

4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives

  • Compound Description: This series of compounds represents potent and selective inhibitors of lysyl oxidase-like 2 (LOXL2), an enzyme involved in the remodeling of the extracellular matrix. []
  • Relevance: These derivatives incorporate a 6-(trifluoromethyl)pyridin-2-yl group, a motif shared with 5-Methyl-6-(trifluoromethyl)pyridin-3-amine, emphasizing the significance of the trifluoromethyl substituent in influencing biological activity. []

Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone (28)

  • Compound Description: Compound 28 is a potent, irreversible inhibitor of LOXL2. It exhibits high selectivity for LOXL2 over other amine oxidases, including lysyl oxidase (LOX). Oral administration of compound 28 has demonstrated significant reduction in fibrosis in a mouse lung bleomycin model. []
  • Relevance: Compound 28 shares the 6-(trifluoromethyl)pyridin-2-yl structural motif with 5-Methyl-6-(trifluoromethyl)pyridin-3-amine, underscoring the relevance of this specific substitution pattern for biological activity. The presence of the trifluoromethyl group at the 6-position of the pyridine ring, as seen in both compounds, suggests its potential role in target binding or overall molecular properties contributing to the observed biological effects. []

(R,R)-enantiomer 43 (PAT-1251)

  • Compound Description: PAT-1251 is the (R,R)-enantiomer of compound 28. It was selected as a clinical candidate for its potent and selective LOXL2 inhibitory activity and its favorable pharmacological properties. PAT-1251 represents the first-in-class small-molecule LOXL2 inhibitor to enter clinical development and is currently being evaluated in healthy volunteer Phase 1 trials. []
  • Relevance: Similar to compound 28, PAT-1251 also possesses the 6-(trifluoromethyl)pyridin-2-yl moiety found in 5-Methyl-6-(trifluoromethyl)pyridin-3-amine. The conserved presence of this structural feature in a LOXL2 inhibitor advancing to clinical trials further strengthens the association of the 6-(trifluoromethyl)pyridin-2-yl group with potential therapeutic value. []

5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, Bimiralisib)

  • Compound Description: PQR309, also known as bimiralisib, is a potent pan-class I PI3K inhibitor. It also targets mTOR kinase at higher concentrations. PQR309 is orally available, exhibits favorable pharmacokinetic properties, and crosses the blood-brain barrier. Its potent antiproliferative activity against tumor cells in vitro and in vivo makes it a promising clinical candidate for various cancers, including brain tumors. []
  • Relevance: PQR309 shares a striking structural resemblance to 5-Methyl-6-(trifluoromethyl)pyridin-3-amine. Both compounds contain a central pyridine ring substituted with a trifluoromethyl group at the 6-position and an amino group at the 3-position. The primary structural distinction is the presence of a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl) substituent at the 4-position of the pyridine ring in PQR309, which is absent in the target compound. The significant structural similarity between these compounds highlights the importance of this core scaffold for biological activity and underscores the potential of exploring modifications at the 4-position of 5-Methyl-6-(trifluoromethyl)pyridin-3-amine for modulating its biological properties. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a highly potent and selective CB1R inverse agonist with promising anti-obesity properties. It has demonstrated efficacy in reducing food intake, body weight, and fat mass in rodent models of obesity. Notably, MK-0364 exhibits a good safety profile and has been investigated in clinical trials for the treatment of obesity. [, , ]
  • Relevance: MK-0364 incorporates a 5-(trifluoromethyl)pyridin-2-yl moiety, a structural feature it shares with 5-Methyl-6-(trifluoromethyl)pyridin-3-amine. The presence of the trifluoromethyl group at the 5-position of the pyridine ring, as observed in both compounds, suggests its potential role in influencing the physicochemical properties and, consequently, the biological activities of these molecules. [, , ]

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

  • Compound Description: This compound is an intermediate in the synthesis of the fungicide fluazinam. []
  • Relevance: This compound shares the core structure of 5-methyl-6-(trifluoromethyl)pyridin-3-amine, with the key difference being the replacement of the methyl group at the 5-position with a chlorine atom. []

3-(Pyridin-3-ylsulfonyl)-5-(trifluoromethyl)-2H-chromen-2-one (PSTC)

  • Compound Description: PSTC is a potent and selective activator of Nrf2, a master regulator of cellular defense against oxidative stress. It exhibits protective effects against pulmonary oxidative stress in both cellular and in vivo models, including cigarette smoke-exposed mice. []
  • Relevance: Although PSTC does not directly share the core pyridine structure of 5-methyl-6-(trifluoromethyl)pyridin-3-amine, both compounds belong to the class of trifluoromethyl-substituted aromatic compounds. This structural feature highlights the relevance of the trifluoromethyl group in influencing biological activity across different chemical scaffolds. []

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: U7 is a pyrimidin-4-amine derivative containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. It demonstrates broad-spectrum insecticidal and fungicidal activities against various pests, including Mythimna separata and Pseudoperonospora cubensis. U7's mechanism of action involves inhibiting acetylcholinesterase (AChE) activity. []
  • Relevance: Although U7 doesn't share the same core structure as 5-methyl-6-(trifluoromethyl)pyridin-3-amine, both compounds belong to the class of trifluoromethyl-substituted aromatic compounds. The presence of the trifluoromethyl group often confers favorable pharmacokinetic properties and enhances biological activity. The distinct structural features of U7, including the pyrimidine ring and the 1,2,4-oxadiazole moiety, likely contribute to its specific insecticidal and fungicidal activities. []

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

  • Compound Description: U8 is structurally analogous to U7, featuring a bromine atom instead of chlorine at the 5-position of the pyrimidine ring. Like U7, U8 also exhibits broad-spectrum insecticidal and fungicidal activities and acts as an AChE inhibitor. []
  • Relevance: Similar to U7, U8 belongs to the class of trifluoromethyl-substituted aromatic compounds, along with 5-methyl-6-(trifluoromethyl)pyridin-3-amine. The presence of the trifluoromethyl group and the similar overall structure to U7 suggest that U8 may share some pharmacological properties with 5-methyl-6-(trifluoromethyl)pyridin-3-amine, but the specific biological activities might differ due to the variations in their structures. []
Overview

5-Methyl-6-(trifluoromethyl)pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group and an amino group, which contribute to its unique chemical properties and potential applications in various fields such as pharmaceuticals and agrochemicals. The compound's molecular formula is C7H6F3NC_7H_6F_3N, and it has garnered attention for its role as an intermediate in the synthesis of more complex organic molecules.

Source

This compound can be synthesized through various methods, often involving the modification of existing pyridine structures. The availability of starting materials and the efficiency of synthetic routes are critical factors influencing its production.

Classification

5-Methyl-6-(trifluoromethyl)pyridin-3-amine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under trifluoromethylated compounds, which are known for their unique electronic properties.

Synthesis Analysis

Methods

The synthesis of 5-Methyl-6-(trifluoromethyl)pyridin-3-amine can be achieved through several methodologies:

  1. Chlorination and Amination: A common approach involves chlorinating a suitable precursor, such as 2-methyl-6-(trifluoromethyl)pyridine, followed by amination to introduce the amino group. This method typically employs chlorinating agents like phosphorus pentachloride and ammonia or amines under controlled conditions .
  2. Trifluoromethylation: Another method includes the direct introduction of a trifluoromethyl group using trifluoromethyl active species, which can react with bromo- or iodopyridines .
  3. Palladium-Catalyzed Reactions: Recent advancements have utilized palladium-catalyzed cross-coupling reactions to synthesize derivatives from 2-bromo-5-(trifluoromethyl)pyridine .

Technical Details

The reaction conditions often require careful control of temperature and pressure to optimize yields. The use of solvents such as dioxane or acetic acid is common, along with bases like sodium tert-butoxide to facilitate reactions .

Molecular Structure Analysis

Structure

The molecular structure of 5-Methyl-6-(trifluoromethyl)pyridin-3-amine features a pyridine ring substituted with a methyl group at the 5-position and a trifluoromethyl group at the 6-position, along with an amino group at the 3-position.

Data

  • Molecular Formula: C7H6F3NC_7H_6F_3N
  • Molecular Weight: 179.13 g/mol
  • Canonical SMILES: CC1=NC(=C(C=C1N)C(F)(F)F)C(F)(F)F
  • InChI Key: InChI=1S/C7H6F3N/c1-3-5(12)2-4(8)6(13-3)7(9,10)11/h2H,12H2,1H3 .
Chemical Reactions Analysis

Reactions

5-Methyl-6-(trifluoromethyl)pyridin-3-amine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form N-oxides using reagents like hydrogen peroxide under mild conditions.
  2. Reduction: Reduction reactions can convert nitro groups to amine groups using catalytic hydrogenation techniques.
  3. Substitution Reactions: The halogen substitution reactions can replace the trifluoromethyl or other substituents with different functional groups depending on the nucleophile used .

Technical Details

Common reagents for these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions, such as sodium methoxide or potassium tert-butoxide .

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits distinct physical properties due to its molecular structure:

  • Appearance: Typically appears as a colorless liquid or solid depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under normal conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of pyridine derivatives, particularly in electrophilic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group .
Applications

5-Methyl-6-(trifluoromethyl)pyridin-3-amine has several scientific applications:

  1. Pharmaceutical Research: Investigated for potential therapeutic effects, including antimicrobial and antifungal activities.
  2. Agrochemicals: Used as an intermediate in the synthesis of crop protection products due to its bioactive properties.
  3. Material Science: Explored for applications in developing new materials with specific electronic properties owing to its unique structure .

Properties

CAS Number

941606-50-4

Product Name

5-Methyl-6-(trifluoromethyl)pyridin-3-amine

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridin-3-amine

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(11)3-12-6(4)7(8,9)10/h2-3H,11H2,1H3

InChI Key

KWPHRJYDEHAJEI-UHFFFAOYSA-N

SMILES

CC1=CC(=CN=C1C(F)(F)F)N

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.